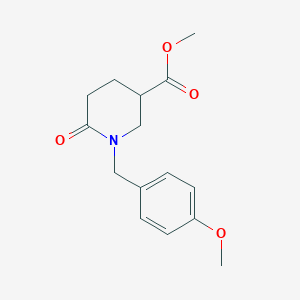
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is known for its unique structure, which includes a pyridine ring and a pyrrolidinyl group. This compound is used primarily in research and development, particularly in the fields of pharmaceuticals and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- typically involves the reaction of pyridine derivatives with pyrrolidinyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinepropanoic acid: Lacks the pyrrolidinyl group, making it less versatile in certain reactions.
3-(1-Methyl-5-oxo-2-pyrrolidinyl)-propanoic acid: Lacks the pyridine ring, affecting its chemical properties and reactivity.
4-Pyridinecarboxylic acid: Similar structure but different functional groups, leading to different reactivity and applications.
Uniqueness
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- is unique due to its combination of a pyridine ring and a pyrrolidinyl group. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
(3S)-3-(1-methyl-5-oxopyrrolidin-2-yl)-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C13H16N2O3/c1-15-11(2-3-12(15)16)10(8-13(17)18)9-4-6-14-7-5-9/h4-7,10-11H,2-3,8H2,1H3,(H,17,18)/t10-,11?/m0/s1 |
Clé InChI |
YPGFEZBKPHCAMW-VUWPPUDQSA-N |
SMILES isomérique |
CN1C(CCC1=O)[C@@H](CC(=O)O)C2=CC=NC=C2 |
SMILES canonique |
CN1C(CCC1=O)C(CC(=O)O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B11817031.png)



![(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11817047.png)


![methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817072.png)
